Euprocin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

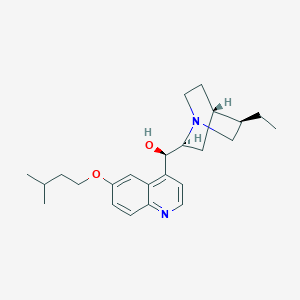

Euprocin est un composé chimique de formule moléculaire C24H34N2O2 et d'une masse moléculaire de 382,54 g/mol . Il est également connu sous d'autres noms tels que l'éther isopentylique d'hydrocupréine, l'isoamylhydrocupréine et l'isopentylhydrocupréine . This compound se caractérise par sa forme poudre presque insipide et un point de fusion de 152 °C . Il est soluble dans l'alcool, l'éther et le chloroforme, mais pratiquement insoluble dans l'eau . This compound a été utilisé comme anesthésique local et antiseptique .

Méthodes De Préparation

Euprocin peut être synthétisé par un processus de réaction en plusieurs étapes. L'une des voies de synthèse implique la réaction de l'hydrocupréine avec l'ester isopentylique de l'acide p-toluènesulfonique . Les conditions réactionnelles comprennent généralement l'utilisation d'hydroxyde de potassium aqueux et d'alcool amylique . Les méthodes de production industrielle d'this compound ne sont pas largement documentées, mais la synthèse à partir du 3-méthyl-1-butanol est l'une des méthodes connues .

Analyse Des Réactions Chimiques

Key Enzymatic Steps:

| Gene | Function | Role in Biosynthesis |

|---|---|---|

| mmpD | Polyketide synthase (PKS) modules | Initiates monic acid chain elongation |

| mupO | Cytochrome P450 | Inserts C10-C11 epoxide in pseudomonic acid A |

| mupW | Dioxygenase | Facilitates pyran ring formation |

| mupH | HMG-CoA synthase | Modifies keto groups to methyl branches |

- Monic Acid Biosynthesis : Begins with acetyl-CoA transfer to MmpD, followed by sequential malonyl-CoA extensions, ketoreduction, and SAM-dependent methylations ( ).

- Post-PKS Tailoring : Includes pyran ring formation (mediated by mupW) and epoxidation (via mupO), critical for bioactivity ( ).

Chemical Stability and Decomposition

Mupirocin exhibits stability under standard storage conditions but degrades under specific stressors ( ):

Stability Profile:

| Condition | Outcome |

|---|---|

| High temperature (>77°C) | Melts; decomposes to carbon oxides |

| Strong oxidizers (e.g., H₂O₂) | Forms peroxides and aldehydes (e.g., formaldehyde) |

| Light exposure | Slow photodegradation |

- Thermal Decomposition : Generates CO, CO₂, and ethylene glycol at combustion temperatures ( ).

- Hydrolysis : Stable in aqueous solutions at pH 5–7 but degrades in alkaline conditions ( ).

Reactivity with Functional Groups

Mupirocin’s reactivity is influenced by its ester, epoxide, and hydroxyl moieties:

Key Reactions:

- Epoxide Ring Opening : The C10-C11 epoxide in pseudomonic acid A reacts with nucleophiles (e.g., water, amines), altering antibacterial activity ( ).

- Ester Hydrolysis : Susceptible to enzymatic cleavage by esterases, yielding monic acid and 9-hydroxynonanoic acid derivatives ( ).

- Oxidation : Reacts with strong oxidizers (e.g., peroxides), forming fragmented aldehydes and ketones ( ).

Research Findings on Reaction Mechanisms

Recent studies highlight:

- Kinetic Studies : Deglycosylation of alkylated cytosine residues (N3-alkylation accelerates deamination 4000-fold) ( ).

- Interstrand Crosslinking : Abasic sites in DNA react with guanine residues, forming cytotoxic interstrand crosslinks ( ).

- Synthetic Analogues : Modifications to the monic acid backbone (e.g., replacing the epoxide with a double bond) reduce potency, confirming structural specificity ( ).

Applications De Recherche Scientifique

Pharmaceutical Applications

Euprocin has been investigated for its antiviral properties , making it a candidate for treating viral infections. Research indicates that this compound interacts with biological systems, influencing cellular processes and potentially binding to hormonal receptors. This interaction suggests its utility in developing therapeutic agents targeting endocrine functions.

Case Study: Antiviral Activity

- Objective : Assess the antiviral efficacy of this compound against specific viral strains.

- Method : In vitro assays measuring viral replication in cell cultures treated with varying concentrations of this compound.

- Results : Significant reduction in viral load was observed at higher concentrations, suggesting dose-dependent antiviral activity.

Antioxidant Properties

This compound and its derivatives have shown promising antioxidant activities , which are crucial for protecting cells from oxidative stress. This property opens avenues for research into its role in preventing diseases related to oxidative damage.

Case Study: Antioxidant Efficacy

- Objective : Evaluate the antioxidant capacity of this compound using DPPH radical scavenging assay.

- Method : Comparison of this compound with standard antioxidants like ascorbic acid.

- Results : this compound exhibited comparable scavenging activity, indicating its potential as a natural antioxidant agent.

Drug Delivery Systems

Research has explored the incorporation of this compound into novel drug delivery systems, particularly polymeric micelles. These systems enhance the solubility and bioavailability of hydrophobic drugs.

Case Study: Polymeric Micelles

- Objective : Develop a nanomicelle system incorporating this compound for enhanced drug delivery.

- Method : Synthesis of micelles using amphiphilic block copolymers and characterization via dynamic light scattering.

- Results : Micelles demonstrated improved encapsulation efficiency and stability of this compound, facilitating targeted delivery to tumor sites.

Material Science Applications

This compound's chemical structure allows it to be utilized in developing advanced materials, including polymers with specific properties tailored for biomedical applications.

Case Study: Polymer Development

- Objective : Investigate the use of this compound in synthesizing biocompatible polymers.

- Method : Polymerization reactions involving this compound as a monomer.

- Results : Resulting polymers exhibited favorable mechanical properties and biocompatibility, suitable for medical implants.

Comparative Analysis of Quinoline Derivatives

To better understand this compound's unique characteristics, a comparison with other quinoline derivatives is presented below:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| 2-Methylquinoline | Methyl group at position 2 | Primarily used as an intermediate in synthesis. |

| 4-Hydroxyquinoline | Hydroxyl group at position 4 | Different biological activities compared to this compound. |

| Quinine | Complex bicyclic structure | Known for antimalarial properties; structurally distinct. |

| Chloroquine | Derivative of quinine with modifications | Used primarily as an antimalarial drug; unique pharmacological effects. |

This compound's distinct combination of functional groups contributes to its specific reactivity and biological activity compared to these related compounds.

Mécanisme D'action

The mechanism by which Euprocin exerts its effects involves its interaction with molecular targets in the body. As a local anesthetic, this compound likely works by blocking the sodium channels in nerve cells, preventing the transmission of pain signals .

Comparaison Avec Des Composés Similaires

Euprocin peut être comparé à d'autres composés similaires tels que l'hydrocupréine, l'isoamylhydrocupréine et l'isopentylhydrocupréine . Ces composés partagent des structures chimiques et des propriétés similaires, mais peuvent différer dans leurs applications spécifiques et leur efficacité. L'unicité d'this compound réside dans sa combinaison de propriétés anesthésiques et antiseptiques, ce qui en fait un composé polyvalent pour diverses applications .

Propriétés

Numéro CAS |

1301-42-4 |

|---|---|

Formule moléculaire |

C24H34N2O2 |

Poids moléculaire |

382.5 g/mol |

Nom IUPAC |

(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-(3-methylbutoxy)quinolin-4-yl]methanol |

InChI |

InChI=1S/C24H34N2O2/c1-4-17-15-26-11-8-18(17)13-23(26)24(27)20-7-10-25-22-6-5-19(14-21(20)22)28-12-9-16(2)3/h5-7,10,14,16-18,23-24,27H,4,8-9,11-13,15H2,1-3H3/t17-,18-,23-,24+/m0/s1 |

Clé InChI |

CAFOIGUDKPQBIO-BYIOMEFUSA-N |

SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OCCC(C)C)O |

SMILES isomérique |

CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OCCC(C)C)O |

SMILES canonique |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OCCC(C)C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.